molecular formula C25H23ClN2O3S B2687985 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-phenylethyl)acetamide CAS No. 893287-42-8

2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-phenylethyl)acetamide

Cat. No.: B2687985
CAS No.: 893287-42-8
M. Wt: 466.98
InChI Key: ZTXXZEHNTVRAQB-UHFFFAOYSA-N
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Description

The compound “2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-phenethylacetamide” is a complex organic molecule. It contains a 2-chlorobenzyl group attached to a sulfonyl group, which is further connected to an indole ring. This indole ring is then linked to a phenethylacetamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the indole ring, the introduction of the sulfonyl group, and the attachment of the phenethylacetamide group. The synthesis could potentially involve the use of pinacol boronic esters and a radical approach for the formation of the sulfonyl group . Additionally, the synthesis of similar compounds has been achieved through a one-pot, two-step synthesis, starting from 2-mercaptobenzothiazole and benzyl halides .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The indole ring, a key component of the molecule, is a fused ring system consisting of a benzene ring and a pyrrole ring .


Chemical Reactions Analysis

The compound, due to its complex structure, could undergo a variety of chemical reactions. For instance, the benzylic position is particularly reactive and could undergo substitution reactions . The presence of the sulfonyl group could also facilitate reactions such as the formation of sulfonamides or sulfonic esters .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the presence of the sulfonyl group could influence its solubility and reactivity .

Scientific Research Applications

Optical Imaging and Cancer Detection

A novel water-soluble near-infrared dye developed through an asymmetric approach, featuring sulfonyl and indolyl groups, exhibited enhanced quantum yield and stability. This dye, upon conjugation with peptides, demonstrated potential in in vivo optical imaging for cancer detection. The unique property of increased quantum yield and the ability to selectively conjugate with biomolecules make such compounds valuable in developing molecular beacons for cancer diagnostics (Pham, Medarova, & Moore, 2005).

Synthesis and Chemical Reactions

Research on sulfonyl derivatives of phenoxyacetamide has provided insights into chemical synthesis processes and the properties of these compounds. Such studies help in understanding the reactivity and potential applications of sulfonyl-containing molecules in various chemical synthesis and modification reactions (Cremlyn & Pannell, 1978).

Antimicrobial Applications

Compounds bearing a sulfonamide moiety, like the one synthesized with cyanoacetamide, have been explored for antimicrobial applications. These compounds demonstrated promising antibacterial and antifungal activities, highlighting their potential as novel antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Molecular Synthesis and Biological Activity

The synthesis of indole derivatives featuring sulfonyl groups has been explored, with these compounds showing significant biological activity. Such research underlines the importance of these molecules in developing biologically active compounds, potentially leading to new therapeutic agents (Avdeenko, Konovalova, & Yakymenko, 2020).

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O3S/c26-22-12-6-4-10-20(22)18-32(30,31)24-16-28(23-13-7-5-11-21(23)24)17-25(29)27-15-14-19-8-2-1-3-9-19/h1-13,16H,14-15,17-18H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXXZEHNTVRAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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